molecular formula C18H18FN3O B8738503 Cyp11B2-IN-1

Cyp11B2-IN-1

Cat. No. B8738503
M. Wt: 311.4 g/mol
InChI Key: OAMLIJKKGZLNHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyp11B2-IN-1 is a useful research compound. Its molecular formula is C18H18FN3O and its molecular weight is 311.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Cyp11B2-IN-1 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyp11B2-IN-1 including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Cyp11B2-IN-1

Molecular Formula

C18H18FN3O

Molecular Weight

311.4 g/mol

IUPAC Name

2-[5-(1-cyclopropyl-6-fluorobenzimidazol-2-yl)pyridin-3-yl]propan-2-ol

InChI

InChI=1S/C18H18FN3O/c1-18(2,23)12-7-11(9-20-10-12)17-21-15-6-3-13(19)8-16(15)22(17)14-4-5-14/h3,6-10,14,23H,4-5H2,1-2H3

InChI Key

OAMLIJKKGZLNHE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CN=CC(=C1)C2=NC3=C(N2C4CC4)C=C(C=C3)F)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of N2-cyclopropyl-4-fluorobenzene-1,2-diamine (0.479 g, 2.88 mmol) in DMF (6.97 mL) and water (0.23 mL) were added the title compound from Step C (0.302 g, 1.83 mmol) and OXONE® (0.729 g, 1.19 mmol). The resulting mixture was stirred at room temperature for 1 hour, then diluted with ethyl acetate and water. Solid potassium carbonate was added until the aqueous layer was basic (pH ˜9). Ethyl acetate was added, and the organic layer was separated, washed with water and brine, dried over magnesium sulfate, filtered and concentrated. Purification by flash chromatography on silica gel (100% ethyl acetate) provided a product that was further purified by reverse phase HPLC(C18 OBD column, 20 to 90% acetonitrile/water, both 0.1% v/v trifluoroacetitic acid). Fractions containing the desired product were combined, washed sequentially with aqueous 1 N sodium hydroxide solution and brine, dried over magnesium sulfate, filtered and concentrated to provide the title compound: LCMS m/z 312.01 [M+H]+; 1H NMR (500 MHz, CDCl3) δ 9.09 (d, J=1.7 Hz, 1 H), 9.85 (d, J=1.9 Hz, 1 H), 8.40 (s, 1 H), 7.73 (dd, J=8.8, 4.8 Hz, 1 H), 7.29 (dd, J=8.7, 2.2 Hz, 1 H), 7.08-7.04 (m, 1 H), 3.57-3.55 (m, 1 H), 2.21 (br s, 1 H), 1.69 (s, 6 H), 1.20-1.16 (m, 2 H), 0.79-0.75 (m, 2 H).
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0.302 g
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6.97 mL
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